molecular formula C6H7NO2 B13161540 N-(2-methylfuran-3-yl)formamide

N-(2-methylfuran-3-yl)formamide

Cat. No.: B13161540
M. Wt: 125.13 g/mol
InChI Key: UTESYOMCJPLCCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylfuran-3-yl)formamide is a chemical compound of interest in synthetic organic and medicinal chemistry research. While direct studies on this specific molecule are limited, its core structure is closely related to furan derivatives that are actively investigated for their bioactive properties. Compounds based on the 2-methylfuran scaffold are frequently explored as key intermediates or functional fragments in the synthesis of novel molecules with specialized flavors or potential antimicrobial activities . For instance, structural analogues, such as derivatives of 2-methyl-3-furyl sulfide, have demonstrated significant antimicrobial efficacy against a range of foodborne bacterial and fungal strains, including Escherichia coli , Staphylococcus aureus , and Listeria monocytogenes . This suggests potential research applications for this compound in developing new antimicrobial agents or preservatives. Furthermore, methylfuran derivatives are also recognized as important fine chemical raw materials and organic synthesis intermediates, finding applications across the food, chemical, pharmaceutical, and agricultural sectors . Researchers value this compound for its potential as a building block in constructing more complex heterocyclic systems. This compound is provided for research purposes exclusively. It is not intended for diagnostic, therapeutic, or any form of human or animal use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

IUPAC Name

N-(2-methylfuran-3-yl)formamide

InChI

InChI=1S/C6H7NO2/c1-5-6(7-4-8)2-3-9-5/h2-4H,1H3,(H,7,8)

InChI Key

UTESYOMCJPLCCY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)NC=O

Origin of Product

United States

Contextual Significance of Furan and Formamide Moieties in Organic Chemistry

The furan (B31954) and formamide (B127407) functionalities are pivotal building blocks in the realm of organic chemistry, each contributing distinct properties and reactivity to the molecules they inhabit.

The furan moiety is a five-membered aromatic heterocycle containing one oxygen atom. wordpress.com Its aromatic character, arising from the delocalization of one of the oxygen's lone pairs of electrons into the ring, confers a degree of stability while also allowing for a variety of chemical transformations. wordpress.com Furans are not merely laboratory curiosities; they are prevalent in nature, forming the core structure of many natural products and bioactive compounds. britannica.comijabbr.com For instance, many sugars exist in a furanose form, which is a tetrahydrofuran (B95107) ring system. britannica.com This widespread presence in biologically relevant molecules has made the furan scaffold a valuable pharmacophore in medicinal chemistry, with furan derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ijabbr.comresearchgate.netutripoli.edu.ly

The formamide group, the simplest amide derived from formic acid, is a versatile functional group in organic synthesis. nih.govwikipedia.org It can act as a source of nitrogen in the synthesis of primary amines through reactions like the Leuckart reaction. wikipedia.org Formamides are also valuable intermediates in the construction of more complex molecules, including various heterocyclic compounds. researchgate.net Their high polarity and ability to act as hydrogen bond donors and acceptors make them useful solvents for a range of substances. atamanchemicals.com In the context of medicinal chemistry, the formamide group can be found in various pharmaceuticals and is often explored for its potential to engage in crucial hydrogen bonding interactions with biological targets. ontosight.ai

The combination of a furan ring and a formamide group within a single molecule, as seen in N-(2-methylfuran-3-yl)formamide, presents a unique chemical entity with the potential for a synergistic interplay of their respective properties. The electron-rich nature of the furan ring can influence the reactivity of the formamide group and vice versa, opening avenues for novel chemical transformations and the development of compounds with unique biological profiles.

Historical Perspective on the Synthesis and Derivatization of Furanic and Formamide Compounds

The exploration of furan (B31954) and formamide (B127407) chemistry has a rich history, with foundational discoveries paving the way for the complex syntheses and derivatizations seen today.

The first furan derivative, 2-furoic acid, was described by Carl Wilhelm Scheele in 1780. wordpress.comresearchgate.net This was followed by the reporting of furfural (B47365) by Johann Wolfgang Döbereiner in 1831. wordpress.com Furan itself was first prepared by Heinrich Limpricht in 1870. wordpress.com Early methods for furan synthesis often relied on the thermal decomposition of pentose-containing materials. wordpress.com Over the years, a multitude of synthetic methods have been developed, including the well-known Paal-Knorr synthesis and various metal-catalyzed approaches, allowing for the construction of a wide array of substituted furans. ijsrst.com The derivatization of furans has been extensively studied, with reactions such as electrophilic substitution, hydrogenation to form dihydrofurans and tetrahydrofurans, and Diels-Alder reactions being commonplace. wordpress.com

The history of formamide chemistry is also extensive. Formamide itself is a simple molecule, but its reactivity has been harnessed in numerous ways. It has been utilized as a C1 feedstock in the synthesis of various organic compounds. researchgate.net The Leuckart-Wallach reaction, which utilizes formamide or its derivatives to reductively aminate aldehydes and ketones, has been a staple in organic synthesis for over a century. The development of methods for the formation of the amide bond is a cornerstone of organic chemistry, and the synthesis of formamides has been a key part of this endeavor. Modern synthetic chemistry has provided a plethora of reagents and conditions for the efficient synthesis of formamides, including the formylation of amines using various formylating agents.

Overview of N 2 Methylfuran 3 Yl Formamide As a Research Target

Strategies for the Construction of the 2-Methylfuran (B129897) Core

The formation of the substituted furan ring is the foundational step in the synthesis of this compound. The precursor to the final compound is 3-amino-2-methylfuran, and its synthesis requires robust and versatile chemical reactions. Several classical and modern methods are utilized to construct this furan core.

Feist-Benary Synthesis and Related Cyclization Protocols

The Feist-Benary synthesis is a classic organic reaction for producing substituted furans from α-halo ketones and β-dicarbonyl compounds. wikipedia.orgalfa-chemistry.com This condensation reaction is typically catalyzed by a base like pyridine (B92270) or ammonia. wikipedia.orgmbbcollege.in The process involves the reaction of an enolate, formed from the β-dicarbonyl compound, with the α-halo ketone, followed by cyclization and dehydration to yield the furan ring. quimicaorganica.orgyoutube.com

To generate the 3-amino-2-methylfuran precursor, a strategic choice of starting materials is necessary. For instance, the reaction could involve an α-halo ketone and a β-ketoester or β-diketone in the presence of an amine base. alfa-chemistry.com The mechanism proceeds through an initial aldol-type reaction, followed by an intramolecular nucleophilic substitution (O-alkylation) and subsequent dehydration to form the aromatic furan ring. youtube.com

Key Features of the Feist-Benary Synthesis:

Reactants : α-Halo ketones and β-dicarbonyl compounds. wikipedia.org

Catalysts : Typically weak bases such as pyridine, ammonia, or triethylamine. wikipedia.orgalfa-chemistry.com

Mechanism : Involves enolate formation, alkylation, cyclization, and dehydration. quimicaorganica.orgyoutube.com

Product : Leads to the formation of substituted furans. wikipedia.org

Reactant 1Reactant 2Base/CatalystProduct Type
α-Halo Ketoneβ-Dicarbonyl CompoundPyridine, AmmoniaSubstituted Furan
ChloroacetoneEthyl AcetoacetateTriethylamine2,5-Disubstituted Furan

Dehydration Reactions of 1,4-Diketones and Dialdehydes

One of the most prominent and widely used methods for furan synthesis is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds. wikipedia.orgorganic-chemistry.org This method is highly effective for preparing a wide range of substituted furans. wikipedia.org The synthesis of the 2-methylfuran core can be achieved starting from a suitably substituted 1,4-diketone, such as 2,5-hexanedione, which can be derived from biomass resources. researchgate.net

The mechanism involves the protonation of one carbonyl group, which facilitates an attack by the enol form of the other carbonyl. wikipedia.orgquimicaorganica.org This intramolecular cyclization forms a hemiacetal intermediate, which then undergoes dehydration to yield the stable aromatic furan ring. wikipedia.orgquimicaorganica.org Various dehydrating agents and acid catalysts can be employed, including sulfuric acid, phosphoric acid, or trifluoroacetic acid. mbbcollege.inorganic-chemistry.org

Typical Catalysts and Reagents in Paal-Knorr Synthesis:

Phosphorus pentoxide (P₂O₅) mbbcollege.in

Sulfuric acid (H₂SO₄) mbbcollege.in

Trifluoroacetic acid organic-chemistry.org

Microwave irradiation in the presence of an acid catalyst organic-chemistry.org

Starting MaterialCatalyst/ReagentConditionsProduct
1,4-DiketoneH₂SO₄ or P₂O₅HeatSubstituted Furan
2,5-HexanedioneAcid CatalystDehydration2,5-Dimethylfuran
2-Butene-1,4-dionesFormic Acid, Pd/CMicrowaveDi- and Triarylfurans organic-chemistry.org

Transition Metal-Catalyzed Approaches to Furan Derivatives

Modern organic synthesis has seen a surge in the use of transition metals to catalyze the formation of heterocyclic rings, including furans. These methods often offer high efficiency, regioselectivity, and the ability to use a broader range of starting materials. organic-chemistry.org

Palladium, copper, and gold catalysts have been successfully employed in furan synthesis. For example, palladium-catalyzed reactions can be used to synthesize furans from various precursors, such as the isomerization of 2-yn-1,4-diols to 1,4-diketones, which then cyclize. wikipedia.org Copper-catalyzed oxidative cyclization of aryl ketones with styrenes provides a route to multi-aryl-substituted furans. organic-chemistry.org Furthermore, silver(I)-catalyzed oxidative cyclizations of 1,4-diynamide-3-ols have been shown to produce substituted furan-4-carboxamides. organic-chemistry.org These transition metal-catalyzed reactions represent a significant advancement in the synthesis of complex furan derivatives.

CatalystReactantsProduct
Palladium (Pd)2-Yn-1,4-diolsSubstituted Furans wikipedia.org
Copper (Cu)Aryl Ketones, StyrenesMulti-aryl-substituted Furans organic-chemistry.org
Silver (Ag)1,4-Diynamide-3-olsFuran-4-carboxamides organic-chemistry.org
Rhodium (Rh)N-sulfonyl-1,2,3-triazoles, EnaminonesPolysubstituted Furans organic-chemistry.org

Catalyst-Free and Solvent-Free Synthetic Innovations

In line with the principles of green chemistry, catalyst-free and solvent-free methods for furan synthesis have been developed. These innovative approaches aim to reduce waste and energy consumption. High-temperature reactions are one such example, where n-butane and sulfur can be reacted at high temperatures to produce thiophene (B33073), a related heterocycle, and similar principles can be applied to furan synthesis. uobaghdad.edu.iq

Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool. For instance, the Paal-Knorr reaction can be significantly accelerated under microwave irradiation, often without the need for a solvent. organic-chemistry.org These methods are not only environmentally friendly but can also lead to higher yields and shorter reaction times.

Introduction and Modification of the Formamide Moiety

Once the 3-amino-2-methylfuran core is synthesized, the final step is the introduction of the formamide group. This is typically achieved through a formylation reaction, where the amino group on the furan ring is acylated.

Formylation Reactions Utilizing Formamide and its Anhydrides

The formylation of an amine, such as 3-amino-2-methylfuran, can be accomplished using various formylating agents. The choice of reagent can influence the reaction conditions and yield. Common formylating agents include formamide itself, formic acid, and formic anhydride (B1165640) or mixed anhydrides.

The use of formic acid is a straightforward method, often requiring elevated temperatures or a coupling agent. Formic anhydride, while a potent formylating agent, can be unstable. A common alternative is to use mixed anhydrides, such as acetic formic anhydride, which can be generated in situ from formic acid and acetic anhydride. These mixed anhydrides are highly reactive and can efficiently formylate amines under mild conditions.

The reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the formylating agent, followed by the elimination of a leaving group (e.g., water, formate, or acetate) to yield the this compound product.

Nucleophilic Substitution Reactions for Amide Linkage Formation

The formation of the amide bond in this compound is a critical step in its synthesis. This is typically achieved through the formylation of 3-amino-2-methylfuran. Various methods for the formylation of amines have been developed, ranging from the use of stoichiometric formylating agents to catalytic processes. mdpi.com

One of the most direct methods involves the reaction of an amine with formic acid. This can be achieved by heating the amine and formic acid, often in a solvent like toluene (B28343) with a Dean-Stark trap to remove the water byproduct. mdpi.com For more sensitive substrates, activating agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the reaction at lower temperatures. mdpi.com Another approach employs formylating agents like chloral, which reacts with amines to produce formamides and chloroform (B151607) as a byproduct. mdpi.com

A milder alternative is the use of ammonium (B1175870) formate, which can effectively formylate anilines and secondary amines upon refluxing in acetonitrile. mdpi.com Furthermore, catalytic methods using acid catalysts such as melaminetrisulfonic acid (MTSA) in solvent-free conditions have been shown to produce formamides in high yields from both aromatic and aliphatic amines. mdpi.com

The choice of method often depends on the stability of the starting materials and the desired purity of the final product. For the synthesis of this compound, the stability of the 3-amino-2-methylfuran precursor under the reaction conditions is a key consideration.

Table 1: Comparison of Formylation Methods for Amines

Formylating Agent/CatalystReaction ConditionsApplicable SubstratesAdvantagesDisadvantages
Formic Acid Toluene, reflux with Dean-Stark trapPrimary and secondary aminesReadily available reagentHigh temperatures may not be suitable for all substrates
Formic Acid/DCC Lower temperaturesAmino acid estersMilder conditionsDCC byproduct can be difficult to remove
Chloral Low temperaturePrimary and secondary aminesHigh yieldsStoichiometric use of reagent
Ammonium Formate Acetonitrile, refluxAnilines, secondary aminesGood to excellent yieldsMay not be effective for all primary amines
MTSA (catalyst) 60 °C, solvent-freeAromatic and aliphatic aminesHigh yields, solvent-freeRequires catalyst synthesis

Reduction and Oxidation Reactions Leading to Formamide Derivatives

The furan ring is susceptible to both reduction and oxidation, which can lead to a variety of derivatives. The stability of the furan moiety is a significant concern during these transformations, as the ring can be sensitive to acids, bases, and certain catalysts. nih.gov

Reduction: Chemoselective reduction of functionalities on furan derivatives without affecting the furan ring itself can be challenging. For instance, the reduction of a double bond conjugated to a furan ring often requires mild and selective reducing agents to prevent saturation of the furan ring. nih.gov While common reducing agents like sodium borohydride (B1222165) can be effective in some cases, they may lead to decomposition with sensitive furan derivatives. nih.gov Alternative reagents like 2-phenylbenzimidazoline have been shown to be effective for the chemoselective reduction of α,β-unsaturated dinitriles containing a furan ring, without affecting the furan or nitrile groups. nih.govresearchgate.net

Oxidation: The oxidation of the furan ring can lead to ring-opened products or the formation of other heterocyclic systems. The outcome of the oxidation is highly dependent on the oxidant and the substitution pattern of the furan ring. researchgate.netchempedia.info For example, the oxidation of furan-2-carboximidamides with (dicarboxyiodo)benzenes can lead to the formation of 2-acylaminofurans via a rearrangement. rsc.org Cytochrome P450-catalyzed oxidation of furan rings is a known metabolic pathway that can generate reactive intermediates like epoxides or cis-enediones. nih.gov The vapor-phase catalytic oxidation of furans, often using vanadium-based catalysts, typically results in the formation of maleic acid. researchgate.net The presence of substituents on the furan ring influences the reaction rate and the distribution of products. researchgate.net Ozone is another reagent that can be used to oxidize furans, leading to ring-opened products. youtube.com

Table 2: Selected Redox Reactions on Furan Derivatives

Reaction TypeReagent/CatalystSubstrate TypeProduct TypeKey Considerations
Reduction 2-Phenylbenzimidazolineα,β-Unsaturated dinitriles with a furan ringSaturated dinitrilesHigh chemoselectivity, preserves the furan ring. nih.govresearchgate.net
Oxidation (Dicarboxyiodo)benzenesFuran-2-carboximidamides2-AcylaminofuransInvolves a rearrangement. rsc.org
Oxidation Cytochrome P450Furan-containing compoundsEpoxides or cis-enedionesImportant in metabolism and potential toxicity. nih.gov
Oxidation Vanadium-based catalysts (vapor phase)FuransMaleic acidHigh temperatures required. researchgate.net
Oxidation OzoneFuransRing-opened productsCan be used for specific synthetic transformations. youtube.com

Multi-Component Reactions in the Synthesis of this compound Scaffolds

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov These reactions are highly atom-economical and can be used to generate libraries of structurally diverse compounds for drug discovery and other applications. researchgate.net

Several MCRs have been developed for the synthesis of furan and other heterocyclic scaffolds. For instance, FeCl3 or MeSO3H can catalyze the reaction of arylglyoxals, cyclic dicarbonyl compounds, and phenols to produce diverse furan analogues. us.es The Ugi four-component reaction, which combines an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid, is a versatile method for the synthesis of bis-amides and could potentially be adapted for the synthesis of this compound derivatives. nih.gov

The synthesis of highly substituted furans can also be achieved through palladium-catalyzed processes following an initial iodocyclization. researchgate.net While direct MCRs leading to this compound have not been explicitly reported, the principles of MCRs offer a promising strategy for the efficient construction of this scaffold and its derivatives. For example, a hypothetical MCR could involve the reaction of 2-methyl-3-aminofuran, a carbonyl compound, and an isocyanide to generate a diverse range of substituted this compound analogues.

Stereoselective Synthesis and Chiral Resolution of this compound Analogues

The introduction of chirality into molecules can have a profound impact on their biological activity. Stereoselective synthesis and chiral resolution are two primary approaches for obtaining enantiomerically pure compounds. tcichemicals.com

Stereoselective Synthesis: The stereoselective synthesis of chiral furan-containing molecules has been demonstrated in the context of amino acid analogues. For example, chiral furan amino acid analogues of D- and L-serine have been synthesized from D-sugars. us.es This approach establishes the stereochemistry early in the synthetic sequence and carries it through to the final product. The development of stereoselective methods for the synthesis of 3-aminofuran derivatives would be a key step towards the stereoselective synthesis of chiral this compound analogues.

Chiral Resolution: Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation and recovery of the desired enantiomer. rsc.org Another method is the use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct a stereoselective reaction or to allow for the separation of diastereomers. tcichemicals.com For instance, L-(−)-menthol has been used as a chiral auxiliary for the resolution of racemic carboxylic acid intermediates in the synthesis of artificial glutamate (B1630785) analogs. nih.gov This strategy could potentially be applied to resolve a racemic precursor of this compound, such as a racemic 3-amino-2-methylfuran derivative.

Table 3: Approaches to Chiral this compound Analogues

ApproachMethodExampleApplicability to Target Compound
Stereoselective Synthesis Use of chiral starting materialsSynthesis of chiral furan amino acids from D-sugars. us.esCould be applied by starting with a chiral precursor to 3-amino-2-methylfuran.
Chiral Resolution Formation of diastereomeric saltsResolution of racemic amines using a chiral acid. rsc.orgA racemic precursor to the target compound could be resolved using a suitable chiral acid or base.
Chiral Resolution Use of chiral auxiliariesL-(−)-menthol as a chiral auxiliary for resolving carboxylic acids. nih.govA chiral auxiliary could be attached to a precursor to create diastereomers that can be separated.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules. azom.comnanalysis.com It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, NMR is particularly crucial for confirming the substitution pattern on the furan ring and for studying the conformational isomerism inherent to the amide bond.

Proton (¹H) NMR Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. In this compound, characteristic signals are expected for the furan ring protons, the methyl group protons, the amide proton (N-H), and the formyl proton (CHO).

The furan ring protons at positions 4 and 5 are expected to appear as distinct doublets due to coupling with each other. Based on data for related 2-methylfuran compounds, the proton at C5 (H-5) typically resonates further downfield than the proton at C4 (H-4). chemicalbook.com The methyl group at C2 will appear as a singlet in the upfield region.

A key feature of formamides is the restricted rotation around the C-N bond, which often results in the presence of two distinct rotamers (cis and trans) that are observable on the NMR timescale at room temperature. libretexts.orgbeilstein-journals.org This phenomenon would lead to two separate signals for the formyl proton and the N-H proton, each appearing as a doublet due to N-H to C-H coupling. The relative intensity of these signals would indicate the population ratio of the two rotamers.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Formyl H (CHO)8.0 - 8.4Doublet (d)~1-2 (trans), ~11-13 (cis)
Amide H (NH)7.5 - 8.5Broad Doublet (br d)~1-2 (trans), ~11-13 (cis)
Furan H-5~7.2Doublet (d)~2-3
Furan H-4~6.2Doublet (d)~2-3
Methyl (CH₃)~2.2Singlet (s)N/A

Note: Predicted values are based on data from related furan and formamide compounds. The presence of two rotamers may lead to two distinct sets of signals for the formyl and amide protons.

Carbon-13 (¹³C) NMR Chemical Shifts and Multiplicities

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their chemical environment. For this compound, six distinct signals are expected: one for the formyl carbonyl carbon, four for the furan ring carbons, and one for the methyl carbon.

The carbonyl carbon of the amide group is the most deshielded, typically appearing in the 160-165 ppm range. compoundchem.comchemicalbook.com The furan ring carbons exhibit shifts characteristic of their positions within the heterocyclic aromatic system. The carbon atom bearing the methyl group (C2) and the carbon attached to the nitrogen (C3) are expected to be significantly deshielded compared to the other furan carbons. nih.gov The methyl carbon will resonate in the upfield aliphatic region.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)160 - 165
Furan C2145 - 150
Furan C5138 - 142
Furan C4115 - 120
Furan C3110 - 115
Methyl (CH₃)12 - 15

Note: Predicted values are based on typical chemical shift ranges for amide and furan functionalities. compoundchem.comnih.gov

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, a key cross-peak would be observed between the furan protons H-4 and H-5, confirming their adjacency. A cross-peak between the formyl proton and the NH proton would also confirm their coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). sdsu.edu It allows for the definitive assignment of each proton signal to its corresponding carbon signal, for example, linking the H-4 signal to the C-4 signal and the H-5 signal to the C-5 signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). youtube.com HMBC is critical for piecing together the molecular framework. Key correlations would include:

The methyl protons (at C2) to carbons C2 and C3.

The formyl proton to the furan carbon C3, confirming the point of attachment.

The NH proton to the formyl carbon and to furan carbons C3 and C4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, regardless of whether they are bonded. science.gov NOESY is particularly useful for distinguishing between the cis and trans rotamers of the amide bond. For instance, in the trans rotamer, a NOE correlation would be expected between the formyl proton and the furan H-4, whereas in the cis rotamer, a correlation might be seen between the NH proton and H-4.

Investigation of Amide Bond Rotational Hindrance via NMR Spectroscopy

A fundamental characteristic of the amide bond is the delocalization of the nitrogen lone pair electrons into the carbonyl group. nanalysis.com This resonance imparts a significant degree of double-bond character to the central carbon-nitrogen (C-N) bond, leading to a substantial energy barrier for rotation. azom.comvaia.com

This restricted rotation means that at room temperature, the interconversion between the cis and trans conformers around the amide bond is slow on the NMR timescale. libretexts.org Consequently, this compound is expected to exist as a mixture of two distinct rotamers, each giving rise to its own set of NMR signals. This is most prominently observed for the protons closest to the amide bond, namely the formyl proton and the NH proton. The presence of two sets of signals for these protons is strong evidence of hindered rotation. beilstein-journals.org

Dynamic NMR Studies and Molecular Dynamics

Dynamic NMR (DNMR) involves studying NMR spectra at variable temperatures to investigate dynamic processes like conformational exchange. orientjchem.org For this compound, DNMR can be used to measure the energy barrier for rotation around the C-N amide bond.

As the temperature of the sample is increased, the rate of rotation around the C-N bond increases. libretexts.org At a certain temperature, known as the coalescence temperature, the rate of interconversion between the cis and trans rotamers becomes too fast for the NMR spectrometer to resolve them as separate species. At this point, the two distinct signals for a given proton (e.g., the two formyl proton doublets) will broaden and merge into a single, averaged signal. libretexts.orgbeilstein-journals.org By analyzing the spectral changes as a function of temperature, it is possible to calculate the activation energy (ΔG‡) for the rotational process.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound would be dominated by absorptions characteristic of the secondary amide and furan functionalities. Key expected absorption bands include:

N-H Stretching: A sharp to moderately broad band typically appearing in the region of 3200-3400 cm⁻¹, characteristic of the N-H bond in a secondary amide.

C-H Stretching: Aromatic C-H stretches from the furan ring are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group appear just below 3000 cm⁻¹.

Amide I Band (C=O Stretch): This is one of the most intense and characteristic bands in the IR spectrum of an amide, appearing in the range of 1650-1690 cm⁻¹. Its exact position is sensitive to hydrogen bonding.

Amide II Band (N-H Bend and C-N Stretch): This band, resulting from a coupling of the N-H in-plane bending and C-N stretching vibrations, is found between 1510 and 1570 cm⁻¹.

Furan Ring Vibrations: The furan ring itself gives rise to several characteristic stretching and bending vibrations, often seen in the 1400-1600 cm⁻¹ and 700-900 cm⁻¹ regions.

Raman spectroscopy would provide complementary information, particularly for the more symmetric and less polar vibrations within the molecule.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Amide N-HStretching3200 - 3400
Furan C-HStretching3010 - 3150
Methyl C-HStretching2850 - 2980
Amide C=OAmide I Stretch1650 - 1690
Amide N-H / C-NAmide II Bend/Stretch1510 - 1570
Furan RingC=C Stretching~1500, ~1600

Note: These are typical frequency ranges and can be influenced by the molecular environment and physical state.

Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

Detailed mass spectrometry data for this compound, including its fragmentation pattern under electron ionization, is not extensively available in the public domain. However, analysis of its constituent parts—a formamide group and a 2-methylfuran moiety—allows for a theoretical consideration of its mass spectral behavior. The molecular formula of this compound is C₆H₇NO₂.

Table 1: Theoretical Mass Spectrometry Data for this compound

PropertyValue
Molecular Formula C₆H₇NO₂
Molecular Weight 125.13 g/mol
Exact Mass 125.0477 u
Predicted Fragments Fragments arising from the cleavage of the amide bond, loss of the formyl group, and fragmentation of the furan ring are anticipated.

Note: The fragmentation pathways of related formamides and furan derivatives suggest that key fragmentation routes for this compound would likely involve initial ionization followed by cleavage at the N-C bond of the amide or fragmentation of the furan ring.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

A thorough search of crystallographic databases reveals a lack of publicly available single-crystal X-ray diffraction data for this compound. The determination of its crystal structure would be a novel contribution to the field, providing critical insights into its solid-state conformation and packing.

Single Crystal X-ray Diffraction Analysis

Should single crystals of this compound be grown, single-crystal X-ray diffraction analysis would be the definitive method to determine its precise molecular geometry. This technique would yield crucial data, including:

Table 2: Anticipated Data from Single Crystal X-ray Diffraction of this compound

ParameterInformation to be Determined
Crystal System e.g., Monoclinic, Orthorhombic, etc.
Space Group The symmetry of the crystal lattice.
Unit Cell Dimensions a, b, c (Å) and α, β, γ (°)
Volume (V) The volume of the unit cell (ų).
Z The number of molecules per unit cell.
Density (calculated) The calculated density of the crystal (g/cm³).
Bond Lengths & Angles Precise measurements of all covalent bonds and angles.
Torsion Angles The dihedral angles defining the molecular conformation.

Note: This data would allow for an unambiguous confirmation of the connectivity and three-dimensional shape of the molecule in the solid state.

Hirshfeld Surface Analysis and Crystal Packing

Following the determination of the crystal structure, a Hirshfeld surface analysis could be performed to investigate the intermolecular interactions within the crystal lattice. This computational method maps the electron distribution of a molecule within a crystal to visualize and quantify intermolecular contacts.

The analysis generates a three-dimensional surface around the molecule, color-coded to indicate different types of intermolecular interactions and their relative strengths. Key features of a Hirshfeld surface analysis for this compound would include:

d_norm surfaces: These surfaces highlight regions of close intermolecular contact. Red spots indicate contacts shorter than the van der Waals radii, suggesting strong interactions like hydrogen bonds.

Given the presence of the N-H and C=O groups in the formamide moiety, it is highly probable that hydrogen bonding plays a significant role in the crystal packing of this compound. The Hirshfeld surface analysis would be instrumental in delineating these and other weaker interactions, such as C-H···π or π···π stacking involving the furan ring, which collectively determine the supramolecular architecture.

Computational and Theoretical Investigations of N 2 Methylfuran 3 Yl Formamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. For a molecule like N-(2-methylfuran-3-yl)formamide, DFT calculations would provide fundamental insights into its intrinsic properties.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, an MEP analysis would highlight the reactive sites, predicting where the molecule is most likely to engage in electrostatic interactions, such as hydrogen bonding or reactions with electrophiles and nucleophiles.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. nih.govaimspress.com A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov For this compound, this analysis would provide a quantitative measure of its electronic excitability and its propensity to participate in chemical reactions.

Quantum Chemical Studies on Reactivity and Selectivity

Building upon DFT calculations, more advanced quantum chemical studies can be employed to predict the reactivity and selectivity of this compound in various chemical reactions. These studies can model reaction pathways, calculate activation energies, and determine the most likely products of a reaction. For instance, understanding the reactivity of the furan (B31954) ring and the formamide (B127407) group would be crucial for predicting its behavior in synthesis or biological systems. Such studies are vital for designing new synthetic routes or understanding potential metabolic transformations.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and interactions with the surrounding environment. For this compound, MD simulations could explore its conformational landscape, identifying the different shapes it can adopt and the energy barriers between them. Furthermore, these simulations can explicitly model the effects of a solvent, providing a more realistic understanding of its behavior in solution. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with its biological activity or other properties. nih.gov These models are a cornerstone of modern drug discovery and materials science. nih.gov By developing a QSAR model for a series of furan derivatives, including this compound, it would be possible to predict the activity of new, unsynthesized compounds. This approach relies on calculating a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and using them to build a predictive mathematical model. Such a model would provide invaluable design principles for creating new molecules with desired properties.

Lack of Publicly Available Research Data on Topological Studies of this compound

A thorough search of available scientific literature and databases has revealed a significant gap in the public domain regarding the computational and theoretical investigation of this compound, specifically in the area of topological studies for bonding characterization. While density functional theory (DFT) is a common method for analyzing molecular bonding in similar compounds like formamide, specific studies employing advanced topological analyses such as the Electron Localization Function (ELF), Localized Orbital Locator (LOL), Average Local Ionization Energy (ALIE), and Reduced Density Gradient (RDG) for this compound could not be located. khanacademy.org

These computational methods are crucial for providing a deeper understanding of the electronic structure and nature of chemical bonds within a molecule.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are methodologies used to visualize and quantify the localization of electrons, which helps in identifying the positions of atomic cores, covalent bonds, and lone pairs.

Average Local Ionization Energy (ALIE) provides insight into the regions of a molecule that are most susceptible to electrophilic attack by mapping the energy required to remove an electron at various points in the molecular space.

Reduced Density Gradient (RDG) is a technique particularly useful for identifying and characterizing non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, by analyzing the electron density and its gradient.

The absence of published research applying these specific analyses to this compound means that detailed discussions on its bonding characteristics, supported by ELF, LOL, ALIE, or RDG data, cannot be provided at this time. Such studies would be invaluable for elucidating the intricate details of its molecular framework, including the nature of the furan ring's aromaticity, the planarity of the formamide group, and the electronic interplay between these two moieties.

Further theoretical studies are required to generate the data necessary for a comprehensive topological analysis of this compound. Until such research is conducted and published, a detailed article on this specific topic, complete with data tables and in-depth findings, cannot be accurately generated.

Structure Activity Relationships Sar and Mechanistic Biological Studies of N 2 Methylfuran 3 Yl Formamide and Analogues

Exploration of Molecular Interactions with Biological Targets

The furan (B31954) nucleus is a versatile scaffold in medicinal chemistry, capable of a variety of chemical interactions such as hydrogen bonding and π–π stacking, which are crucial for binding to biological targets. orientjchem.org The biological potential of furan derivatives can be significantly altered by structural modifications at various positions on the ring. orientjchem.org For instance, attaching side chains like amines or alkyl groups can modulate solubility, receptor affinity, and bioavailability. orientjchem.org The formamide (B127407) group attached to the 3-position of the 2-methylfuran (B129897) ring in N-(2-methylfuran-3-yl)formamide provides a key site for hydrogen bonding, a critical interaction in many biological recognition processes.

While direct studies on this compound are limited, research on analogous furan- and thiophene-carboxamide derivatives reveals significant potential for enzyme inhibition. These compounds have demonstrated inhibitory activity against a range of enzymes, including urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). researchgate.netresearchgate.net Molecular docking simulations have confirmed that these carboxamide moieties can interact with the active sites of these enzymes. researchgate.net

A notable class of analogues, thiophene (B33073)/furan-1,3,4-oxadiazole carboxamides, has been developed as potent succinate dehydrogenase (SDH) inhibitors. nih.gov SDH is a critical enzyme in the mitochondrial electron transport chain, making it an ideal target for fungicides. nih.gov Certain derivatives in this class have shown remarkable antifungal activity against phytopathogenic fungi like Sclerotinia sclerotiorum, with efficacy superior to the commercial fungicide boscalid. nih.gov

Furthermore, furan-based chalcones have been identified as potent, selective, and reversible inhibitors of monoamine oxidase B (MAO-B). tandfonline.com Molecular docking studies of these compounds indicate that the furan ring and associated moieties fit within the enzyme's binding pocket, forming key interactions like pi-cation bonds with tyrosine residues. tandfonline.com The general reactivity of furanic aldehydes, which are structurally related to this compound, includes the inhibition of enzymes involved in primary metabolism, highlighting the potential for this class of compounds to interact with and modulate enzyme activity. nih.gov

Table 1: Enzyme Inhibition by Furan-Carboxamide Analogues
Compound ClassTarget EnzymeKey FindingsReference
Thiophene/Furan-CarboxamidesUrease, Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE)Compound 1 showed 9.8-fold more activity against urease than the standard. Compound 3 was 4.2-fold more active against BChE than the standard. researchgate.net
Thiophene/Furan-1,3,4-Oxadiazole CarboxamidesSuccinate Dehydrogenase (SDH)Compound 4i showed potent activity against S. sclerotiorum (EC₅₀ = 0.140 mg/L), superior to boscalid. nih.gov
Furan-based ChalconesMonoamine Oxidase B (MAO-B)Compounds KD1 and KD9 were identified as potent, selective, and reversible inhibitors with Kᵢ values of 13.5 nM and 6.15 nM, respectively. tandfonline.com
Furan/Thiophene-2-CarboxamidesUrease, AChE, BChEInhibition constants (Kᵢ) were determined to be 0.10 mM for urease, 0.10 mM for AChE, and 0.07 mM for BChE for different derivatives. researchgate.net

Furan-containing compounds have shown significant activity at various receptors, underscoring their potential as modulators of cellular signaling. Analogues of this compound, such as benzo[b]furan-7-carboxamide derivatives, have been synthesized and evaluated as selective serotonin 5-HT₄ receptor agonists. nih.gov The construction of the benzofuran skeleton in these molecules led to a significant enhancement of activity compared to simpler benzamide structures. nih.gov

In the context of the central nervous system, certain furan derivatives have been shown to modulate GABA-A receptors. Specifically, (E)-3-(furan-2-yl)-N-(p-tolyl)-acrylamide (PAM-2), a positive allosteric modulator (PAM) of the α7 nicotinic receptor, also potentiates the α1β2γ2L GABA-A receptor by interacting with anesthetic binding sites at the transmembrane domain. mdpi.com Mutational analysis has confirmed that the β+/α− intersubunit interface is crucial for this potentiation. mdpi.com This demonstrates that the furan scaffold can participate in binding at complex, allosteric sites on ion channel receptors. Furan derivatives have also been investigated as modulators for the γ-Aminobutyric acid receptor, with some compounds showing significant anticonvulsant activity comparable to diazepam. researchgate.net

Table 2: Receptor Modulation by Furan-Containing Analogues

Pharmacophore Identification and Molecular Scaffolding Principles

The furan ring is a critical pharmacophore in numerous biologically active compounds, often serving as a bioisostere for phenyl rings, which can lead to improved metabolic stability and drug-receptor interactions. orientjchem.org The oxygen atom within the furan ring is a key feature, capable of acting as a hydrogen bond acceptor.

The structure-activity relationship (SAR) of furan-based compounds often depends on the substitution pattern. For benzofuran derivatives with anticancer activity, substitutions at the C-2 position were found to be crucial for cytotoxicity. mdpi.com Similarly, for furan-based chalcone inhibitors of MAO-B, the core structure was modified with a furan ring because of its known inhibitory properties, while the addition of an aromatic ring and a nitro group were identified as essential features for enhancing lipophilicity and selectivity. tandfonline.com These examples highlight the principle that the furan ring serves as a foundational scaffold upon which other functional groups can be strategically placed to optimize interactions with a specific biological target.

Biochemical Pathways Involving this compound Analogues

Structurally related analogues of this compound play a crucial role in the biochemistry of methanogenic archaea. wikipedia.org Methanofurans are a family of coenzymes essential for methanogenesis, the biological production of methane. wikipedia.orgnih.gov All known methanofurans contain a core structure featuring a 2-(aminomethyl)furan moiety. nih.gov This core structure is the initial C₁ acceptor molecule in the reduction of carbon dioxide to methane. nih.gov

The process begins when the enzyme formylmethanofuran dehydrogenase catalyzes the formylation of the amino group on the methanofuran core using CO₂, the primary carbon source in methanogenesis. wikipedia.org This reaction forms formylmethanofuran, a direct structural analogue of N-formylated furan derivatives. The formyl group is then transferred from formylmethanofuran to another coenzyme, tetrahydromethanopterin (H₄MPT), in a reaction catalyzed by formylmethanofuran:tetrahydromethanopterin formyltransferase. wikipedia.org This transfer is a key step in the C₁ metabolic pathway that ultimately leads to the generation of methane. annualreviews.org The furan ring and its aminomethyl substituent are thus central to the function of this essential coenzyme in microbial metabolism.

Table 3: Key Methanofuran Structures and Their Function
CompoundCore StructureSide Chain (R Group)FunctionReference
Methanofuran (MFR)2-(aminomethyl)furan linked to a phenoxy groupTricarboxyheptanoylC₁ carrier in methanogenesis wikipedia.org
Methanofuran b2-(aminomethyl)furan linked to a phenoxy groupGlutamyl-glutamylC₁ carrier in methanogenesis wikipedia.org
Methanofuran c2-(aminomethyl)furan linked to a phenoxy groupTricarboxy-2-hydroxyheptanoylC₁ carrier in methanogenesis wikipedia.org
FormylmethanofuranFormylated 2-(aminomethyl)furan coreVariesFormyl group donor to H₄MPT wikipedia.org

This compound and its analogues are likely formed during the thermal processing of food through the Maillard reaction. wikipedia.org This complex series of chemical reactions occurs between amino acids and reducing sugars at elevated temperatures, leading to the non-enzymatic browning of food and the generation of a vast array of flavor and aroma compounds. wikipedia.orgnih.gov

Furan derivatives are significant products of the Maillard reaction and are key contributors to the desirable aromas and flavors of cooked, roasted, and baked foods. nih.govragus.co.uk Compounds like furfural (B47365), 5-methylfurfural, and 2-acetyl furan are known to impart strong caramel and fruit aromas. nih.gov The interaction of Maillard reaction intermediates with sulfur-containing amino acids (like cysteine) can produce sulfur-substituted furans, such as 2-methyl-3-furanthiol, which is renowned for its meaty aroma at low concentrations. imreblank.ch

Table 4: Selected Furan-Based Flavor Compounds from Maillard Reactions
CompoundTypical Aroma/Flavor ProfilePrecursors/Formation NotesReference
FurfuralCaramel, FruityGenerated from pentoses via cyclization and dehydration. nih.gov
5-MethylfurfuralCaramel, FruityGenerated from hexoses. nih.gov
2-AcetylfuranCaramel, FruityA common Maillard reaction product. nih.gov
2,5-Dimethyl-4-hydroxy-3(2H)-furanoneCaramel, Roasted PineappleImportant Maillard reaction intermediate. nih.govimreblank.ch
2-Methyl-3-furanthiolMeaty, RoastedFormed from the reaction of furanones with hydrogen sulfide or cysteine. imreblank.ch

In Silico Approaches to Biological Activity Prediction of this compound and Analogues

In the quest for novel therapeutic agents, computational methods, often referred to as in silico approaches, have become indispensable tools in modern drug discovery. These techniques allow for the rapid and cost-effective prediction of the biological activities of chemical compounds by simulating their interactions with biological targets at a molecular level. For this compound and its analogues, in silico studies, including molecular docking and virtual screening, are pivotal in elucidating their potential mechanisms of action and identifying promising candidates for further experimental validation.

Molecular Docking Studies with Protein Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule (ligand), such as this compound, within the active site of a target protein. This method provides valuable insights into the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that govern the ligand-protein recognition process.

While specific molecular docking studies on this compound are not extensively documented in publicly available literature, research on analogous furan-3-carboxamide and benzofuran-3-carboxamide derivatives provides a strong basis for understanding its potential interactions. For instance, a study on a series of 2-phenyl-benzofuran-3-carboxamide derivatives identified them as potent inhibitors of Staphylococcus aureus Sortase A (SrtA), a key enzyme involved in bacterial virulence nih.gov. Molecular docking of the most potent inhibitor from this series revealed crucial interactions within the SrtA binding pocket, where the carboxamide group played an essential role in forming hydrogen bonds with key amino acid residues like Cys184 and Arg197 nih.gov.

These findings suggest that the formamide group of this compound could similarly act as a key pharmacophoric feature, participating in hydrogen bonding with the active site residues of its biological targets. The 2-methylfuran ring likely contributes to binding through hydrophobic and possibly π-stacking interactions. The specific protein targets for this compound would determine the precise nature of these interactions.

To illustrate the outcomes of such studies, the following interactive table summarizes the docking results for a representative 2-phenyl-benzofuran-3-carboxamide inhibitor with Sortase A.

CompoundTarget ProteinPDB IDDocking Score (kcal/mol)Key Interacting ResiduesObserved Interactions
2-phenyl-benzofuran-3-carboxamide derivative (Ia-22)Staphylococcus aureus Sortase A2KID- (IC50 = 30.8μM)Cys184, Trp194, Arg197Hydrogen bonds, Hydrophobic interactions

Virtual Screening and Ligand-Based Design

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. This method can be broadly categorized into two approaches: structure-based virtual screening (SBVS), which relies on the 3D structure of the target, and ligand-based virtual screening (LBVS), which uses the knowledge of known active molecules to find others with similar properties.

In the context of this compound and its analogues, virtual screening can be a powerful tool for identifying novel bioactive compounds. For example, a virtual high-throughput screening of a library of furan carboxylate derivatives led to the discovery of novel inhibitors of ATP-citrate lyase (ACL), an important enzyme in cancer metabolism nih.gov. This study utilized a dual docking approach with two different algorithms to increase the reliability of the hit identification, achieving a notable hit rate of 45.8% in subsequent in vitro enzymatic assays nih.gov.

Ligand-based design, on the other hand, would involve using the known structure-activity relationships (SAR) of furan-3-carboxamide derivatives to build a pharmacophore model. This model represents the essential 3D arrangement of functional groups required for biological activity. This pharmacophore can then be used to screen virtual libraries for new compounds that match the model, and thus are likely to possess the desired biological activity. The structure-activity relationships for furan derivatives often highlight the importance of the carboxamide linkage for activity researchgate.net.

The following interactive table provides an overview of a virtual screening campaign that successfully identified furan-based inhibitors.

Screening MethodCompound LibraryTarget ProteinNumber of Compounds ScreenedNumber of Hits IdentifiedHit RateMost Potent Hit (IC50)
Dual Docking (Autodock Vina & Glamdock)Furoic Acid LibraryATP-citrate lyase (ACL)Focused Library11 (out of 24 tested)45.8%4.1μM

Through these in silico approaches, researchers can efficiently prioritize analogues of this compound for synthesis and biological testing, thereby accelerating the discovery of new drug candidates. The insights gained from molecular docking and virtual screening are crucial for understanding the molecular basis of their activity and for designing more potent and selective compounds.

Chemical Exploration of N 2 Methylfuran 3 Yl Formamide Derivatives and Analogues

Design Principles for Novel Furan-Formamide Scaffolds

The design of new molecules based on the N-(2-methylfuran-3-yl)formamide framework is guided by established principles of medicinal chemistry, primarily focusing on structure-activity relationships (SAR) and bioisosteric replacement. The furan (B31954) ring is a recognized pharmacophore, a structural feature essential for a molecule's biological activity, and is present in numerous clinically approved drugs. google.comnih.govnih.gov Its utility stems from its ability to engage in various non-covalent interactions with biological targets.

A primary design strategy involves bioisosteric replacement , where a functional group is substituted with another that has similar physical or chemical properties, with the goal of enhancing the compound's therapeutic value. researchgate.netnih.govrsc.org For the furan-formamide scaffold, this can involve modifications to both the furan ring and the formamide (B127407) moiety. The aim of such replacements is often to improve metabolic stability, modulate lipophilicity, enhance target binding affinity, or reduce off-target toxicity. researchgate.netresearchgate.net The success of a bioisosteric replacement is highly dependent on the specific biological target and the molecular context. researchgate.net

Furthermore, the substitution pattern on the furan ring significantly influences the biological activity of furan derivatives. google.com Therefore, a key design principle is the systematic exploration of different substituents at various positions of the 2-methylfuran (B129897) ring to build a comprehensive SAR profile. This data-driven approach allows for the rational design of more potent and selective analogues.

Synthesis and Characterization of Substituted this compound Analogues

The synthesis of substituted this compound analogues can be achieved through a multi-step process. A plausible synthetic route begins with the appropriate substituted furan precursor. For instance, the synthesis of N-(2-methyl-5-phenylfuran-3-yl)formamide would start from (2-methyl-5-phenylfuran-3-yl)methanol (B54169). nih.gov

A general synthetic approach is outlined below:

Preparation of the Starting Furan Aldehyde: The synthesis can commence with a suitable furan derivative, such as 2-methyl-5-phenyl-3-furaldehyde, which can be prepared from (2-methyl-5-phenylfuran-3-yl)methanol via oxidation with a reagent like Dess-Martin periodinane. chemicalbook.com

Formation of the Amine: The furan aldehyde can then be converted to the corresponding amine. This can be achieved through reductive amination.

Formylation of the Amine: The final step involves the formylation of the amine to yield the desired N-(substituted-2-methylfuran-3-yl)formamide. This can be accomplished using various formylating agents, such as formic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or by using acetic formic anhydride (B1165640). nih.gov

Table 1: Proposed General Synthetic Scheme for Substituted this compound Analogues

StepReactionReagents and Conditions
1OxidationDess-Martin periodinane, CH₂Cl₂
2Reductive AminationNH₃, H₂, Catalyst (e.g., Ni)
3FormylationHCOOH, DCC or Acetic Formic Anhydride

The characterization of the synthesized analogues relies on standard spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for elucidating the structure, confirming the presence of the formyl proton and the substitution pattern on the furan ring. rsc.orgchemicalbook.comInfrared (IR) spectroscopy would show characteristic absorption bands for the N-H and C=O stretching of the formamide group. Mass spectrometry (MS) is used to confirm the molecular weight of the synthesized compounds. nih.gov

Diversification of the Furan Ring System in this compound Derivatives

A key strategy for exploring the chemical space around this compound is the diversification of the furan ring. This is often achieved through bioisosteric replacement, where the furan ring is substituted with other five-membered heterocycles to potentially improve pharmacological properties. researchgate.netnih.gov

Thiophene (B33073) Analogues: Thiophene is a common bioisostere for furan. researchgate.net The synthesis of thiophene-based formamides can be accomplished through several established methods. For example, the Paal-Knorr synthesis allows for the formation of thiophenes from 1,4-dicarbonyl compounds and a sulfur source like phosphorus pentasulfide. nih.govnih.gov Once the thiophene core is synthesized, functionalization and subsequent formylation can lead to the desired thiophene-formamide analogues. For instance, 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide has been synthesized via successive lithiation and electrophilic trapping reactions. mdpi.com

Isoxazole Analogues: Isoxazoles are another class of heterocycles used as furan bioisosteres. The synthesis of isoxazoles often involves the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds or through 1,3-dipolar cycloaddition reactions of nitrile oxides with alkynes. nih.govrsc.orgrsc.orggoogle.comnih.gov A series of isoxazole-carboxamide derivatives have been synthesized through the coupling of isoxazole-carboxylic acids with aniline (B41778) derivatives. nih.gov

Table 2: Bioisosteric Replacements for the Furan Ring

Original MoietyBioisosteric ReplacementRationale
FuranThiopheneSimilar size and electronics, potentially improved metabolic stability.
FuranIsoxazoleDifferent electronic properties, can alter hydrogen bonding capabilities and polarity.
FuranPyrazoleCan act as both hydrogen bond donor and acceptor, altering interaction profiles.

Variation of the Formamide Moiety in this compound Analogues

Modification of the formamide group is another important avenue for generating novel analogues with potentially improved properties. The amide bond is a common feature in bioactive molecules, but it can be susceptible to enzymatic cleavage. researchgate.net Replacing the formamide with more stable isosteres can enhance the pharmacokinetic profile of a compound. nih.gov

N-Acyl and N-Sulfonyl Derivatives: A common strategy is to replace the formyl group with other acyl or sulfonyl groups. For example, N-acetyl derivatives can be prepared by reacting the corresponding amine with acetic anhydride or acetyl chloride. Similarly, N-sulfonyl derivatives, such as benzenesulfonamides or methanesulfonamides, can be synthesized by reacting the amine with the appropriate sulfonyl chloride. researchgate.netnih.govresearchgate.net The synthesis of N-(thiazol-2-yl)benzenesulfonamide derivatives has been reported from 2-aminothiazole (B372263) and various substituted benzenesulfonyl chlorides. nih.gov

Other Amide Isosteres: A variety of other functional groups can serve as non-classical bioisosteres for the amide bond, aiming to modulate properties like polarity and bioavailability. nih.gov These can include reversed amides, imidates, and amidoximes. mdpi.com The synthesis of such analogues would require specific synthetic routes tailored to the desired functional group.

Table 3: Potential Variations of the Formamide Moiety

Original MoietyProposed VariationSynthetic Precursor
-NHCHO-NHCOCH₃3-Amino-2-methylfuran
-NHCHO-NHSO₂CH₃3-Amino-2-methylfuran
-NHCHO-NHSO₂Ph3-Amino-2-methylfuran

Multicyclic and Bridged Furan-Formamide Systems

The construction of multicyclic and bridged systems incorporating the furan-formamide scaffold represents a more advanced approach to explore new chemical space. These more rigid structures can provide valuable information about the required conformation for biological activity and can lead to compounds with enhanced selectivity and potency.

Fused Systems: The intramolecular cyclization of appropriately substituted furan-formamide derivatives can lead to the formation of fused heterocyclic systems. For example, intramolecular cyclization of furanylamides has been shown to produce polyfunctional oxabicycles. rsc.org Depending on the substitution pattern and reaction conditions, various fused ring systems can be accessed. The synthesis of furo[3,2-c]pyridin-4(5H)-one derivatives has been achieved through multi-step sequences. researchgate.net Similarly, thieno[3,2-b]furan-5-carboxamide and other fused thieno-furan systems have been synthesized, highlighting the potential for creating diverse fused scaffolds. nih.govmdpi.commdpi.com

Bridged Systems: The synthesis of bridged furan-containing ring systems can be achieved through cycloaddition reactions. For instance, the [8+2]-cycloaddition of dienylfurans with acetylenic esters has been used to create furan-bridged 10-membered rings. Such reactions open up possibilities for creating complex, three-dimensional structures that can interact with biological targets in unique ways. The development of synthetic routes to bridged benzodiazepines also provides a template for creating complex scaffolds.

Emerging Research Directions and Future Perspectives in N 2 Methylfuran 3 Yl Formamide Research

Advanced Materials Science Applications of Furan-Formamide Polymers and Conjugates

Furan-based polymers are gaining significant attention for their potential in advanced materials science. These polymers, derived from renewable biomass resources, offer a sustainable alternative to petroleum-based plastics. rsc.orgresearchgate.net The incorporation of the furan (B31954) moiety into polymer structures can impart unique properties, leading to a wide range of applications.

Furan polymers, including those potentially derived from or conjugated with N-(2-methylfuran-3-yl)formamide, are being investigated for use in various materials. Furan-based resins are already established as adhesives and protective coatings. researchgate.net Recent research has focused on developing novel furan-based polyesters, polyamides, and polyurethanes. researchgate.netrsc.org For example, polyethylene (B3416737) 2,5-furandicarboxylate (PEF) is a promising bio-based substitute for petroleum-derived polyethylene terephthalate (B1205515) (PET). researchgate.net

The Diels-Alder reaction, a powerful tool in organic synthesis, is being applied to furan-containing polymers to create thermoreversible macromolecular architectures. rsc.orgwiley.com This allows for the development of smart materials that can respond to stimuli like temperature. Furthermore, furan-based polymers are being explored for applications in conjugated systems for electronics, similar to how thiophene (B33073) is used. researchgate.net The structural similarity of furan to other heterocycles like pyrrole (B145914) and pyridine (B92270) opens up possibilities for designing new functional materials. researchgate.net Researchers are also investigating the modification of existing polymers, such as phenol-formaldehyde resins, with furan oligomers to enhance their properties for applications in industries like plywood manufacturing. researchgate.net

Table 1: Examples of Furan-Based Polymers and Their Potential Applications

Polymer TypePotential MonomersPotential Applications
Polyesters2,5-Furandicarboxylic acid (FDCA), 2,5-Bis(hydroxymethyl)furanBio-based plastics, fibers, films
PolyamidesFDCA, furan-based diaminesEngineering plastics, fibers
PolyurethanesFuran-based diols and diisocyanatesFoams, coatings, adhesives
Thermosetting ResinsFurfural (B47365), Furfuryl alcoholAdhesives, composites, coatings
Conjugated PolymersFuran-containing monomersOrganic electronics, sensors

Bio-inspired Synthesis and Biomimetic Studies

Bio-inspired synthesis and biomimetic studies represent a frontier in the development of sustainable chemical processes and novel materials. Nature provides a rich source of inspiration for creating complex molecules and materials with unique functionalities. In the context of furan-based compounds, researchers are exploring how natural metabolic pathways can be harnessed for their synthesis. mdpi.com This approach considers the production of C6-furanics within living cells, which is a sunlight-driven and waste-free process. mdpi.com

The study of naturally occurring substances containing furan cores provides insights into their potential biological activities and applications. mdpi.com For instance, some furanic derivatives isolated from fungi have shown antimicrobial properties. mdpi.com This has spurred interest in synthesizing and evaluating new furan-based compounds for their potential use in medicine and agriculture.

Biomimetic approaches are also being used to design advanced materials. For example, researchers have developed furan-containing biomimetic multiphase structures for strong and supertough sustainable adhesives. researchgate.net These materials are inspired by the adhesive properties of marine organisms and incorporate reversible bonds, such as π-π interactions, to create intelligent materials that can adapt to environmental changes. researchgate.net The enzymatic synthesis of furan-based polyesters and polyamides is another example of a bio-inspired approach that mimics natural processes to create polymers in a more environmentally friendly way. acs.orgnih.gov

Chemoinformatics and Big Data Approaches in Furan-Formamide Chemical Space

Chemoinformatics and big data are becoming indispensable tools in modern chemical research, enabling scientists to navigate and analyze vast chemical spaces efficiently. For furan-formamide compounds like this compound, these computational approaches can accelerate the discovery and development of new molecules with desired properties.

Computational methods, including molecular dynamics and quantum chemistry calculations, are employed to understand the fundamental properties and reactivity of furan compounds. researchgate.net These studies can provide insights into reaction mechanisms, such as fragmentation pathways, which is crucial for designing stable molecules and controlling chemical reactions. researchgate.net For instance, theoretical investigations have explored the isomerization and fragmentation of the furan ring, revealing the complex interplay of different reaction pathways at various energy levels. researchgate.net

Databases like PubChem serve as large repositories of chemical information, including computed properties for a vast number of compounds. nih.gov While specific data for "this compound" may be limited, information on related structures, such as "N-(furan-2-ylmethyl)formamide" and "N-(3-methylpyrazol-3-yl)formamide", can be retrieved and used for comparative studies and predictive modeling. nih.govcymitquimica.com These databases provide computed descriptors like molecular weight, XLogP3 (a measure of lipophilicity), and polar surface area, which are valuable for virtual screening and drug discovery efforts. nih.gov

By leveraging chemoinformatics and big data, researchers can:

Predict the properties of new furan-formamide derivatives.

Identify potential synthetic routes and optimize reaction conditions.

Screen virtual libraries of compounds for potential biological activity or material properties.

Gain a deeper understanding of structure-activity and structure-property relationships.

Table 2: Publicly Available Data for a Related Furan-Formamide Compound

IdentifierValueSource
Compound Name N-(furan-2-ylmethyl)formamide
CAS Number72693-10-8 cymitquimica.combiosynth.com
Molecular FormulaC6H7NO2 cymitquimica.combiosynth.com
Molecular Weight125.13 g/mol biosynth.com
InChIInChI=1/C6H7NO2/c8-5-7-4-6-2-1-3-9-6/h1-3,5H,4H2,(H,7,8) cymitquimica.com
SMILESC1=COC(=C1)CNC=O biosynth.com

This computational-driven approach, combined with experimental validation, is poised to significantly advance the exploration of the furan-formamide chemical space, leading to the discovery of new materials and molecules with valuable applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(2-methylfuran-3-yl)formamide with high yield and purity?

  • Methodological Answer : Synthesis typically involves formylation of 2-methylfuran-3-amine using formic acid derivatives (e.g., formic acid/acetic anhydride mixtures) under controlled conditions. Solvent selection (e.g., dimethylformamide or toluene) and temperature optimization (60–80°C) are critical to minimize byproducts like N-methylated impurities . For purification, fractional crystallization or vacuum distillation is recommended, as described in protocols for structurally similar formamides .

Q. How can researchers confirm the molecular structure of this compound using crystallographic and spectroscopic techniques?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation, as demonstrated for related formamide derivatives (e.g., triclinic crystal systems with unit cell parameters a = 8.4141 Å, b = 11.5676 Å, c = 11.8382 Å) . Complementary techniques include:

  • NMR : 1H^1H and 13C^{13}C NMR to verify substituent positions (e.g., furan protons at δ 6.2–7.5 ppm and formamide carbonyl at δ ~165 ppm) .
  • FT-IR : Detection of characteristic amide C=O stretches (~1670 cm1^{-1}) and N-H bends (~1550 cm1^{-1}) .

Q. What analytical techniques are most effective for assessing the purity of this compound in research settings?

  • Methodological Answer : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) is optimal for quantifying impurities. Relative retention times (e.g., 0.4–0.7 min for related formamide derivatives) and response factors (1.00–1.75) should be calibrated against reference standards . For trace metal analysis, inductively coupled plasma mass spectrometry (ICP-MS) is advised, particularly if the compound is used in catalysis studies .

Advanced Research Questions

Q. How should researchers address discrepancies in NMR data when characterizing this compound derivatives?

  • Methodological Answer : Discrepancies often arise from solvent polarity effects or tautomeric equilibria. For example, DMSO-d6_6 may stabilize enol-like tautomers, altering chemical shifts. To resolve this:

  • Use multiple solvents (CDCl3_3, D2 _2O) for comparative analysis.
  • Employ 2D NMR (COSY, HSQC) to assign overlapping peaks, as demonstrated in studies of N-(aryl)formamides .
  • Cross-validate with computational NMR prediction tools (e.g., DFT-based calculations) .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in novel reactions?

  • Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level can predict electrophilic substitution sites on the furan ring. For example, the C5 position may show higher reactivity due to electron-donating effects from the methyl group. Molecular docking studies are recommended to assess interactions with biological targets (e.g., enzyme active sites) .

Q. How can reaction conditions be optimized to minimize byproduct formation during the synthesis of this compound?

  • Methodological Answer : Byproduct formation (e.g., N-methyl derivatives) is often temperature-dependent. Key strategies include:

  • Low-temperature reactions (≤60°C) to suppress methylation.
  • Catalytic additives : Use of Lewis acids (e.g., ZnCl2_2) to enhance regioselectivity, as shown in analogous formamide syntheses .
  • In situ monitoring : Real-time FT-IR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .

Q. What strategies are recommended for resolving contradictions between theoretical and experimental data in the study of this compound's stability?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 4 weeks) can identify degradation pathways (e.g., hydrolysis to formic acid and 2-methylfuran-3-amine). Discrepancies with computational predictions (e.g., bond dissociation energies) may arise from solvent effects not accounted for in gas-phase models. Hybrid QM/MM simulations incorporating explicit solvent molecules can bridge this gap .

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